Cas no 272438-84-3 (5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide structure](https://ja.kuujia.com/scimg/cas/272438-84-3x500.png)
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide 化学的及び物理的性質
名前と識別子
-
- 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
- 5,6-dihydro-7H-Pyrrolo[1,2-c]imidazol-7-one hydrobromide
- 5,6-dihydropyrrolo[1,2-c]imidazol-7-one,hydrobromide
- 7H-PYRROLO[1,2-C]IMIDAZOL-7-ONE, 5,6-DIHYDRO-, HYDROBROMIDE (1:1)
- MFCD22376570
- 5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide
- 5H-Pyrrolo[1,2-c]imidazol-7(6H)-onehydrobromide
- 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1)
- BCP9000201
- 5,6-DIHYDRO-7H-PYRROLO[1,2-C]IMIDAZOL-7-ONE HBR
- 5H,6H-PYRROLO[1,2-C]IMIDAZOL-7-ONE HYDROBROMIDE
- 272438-84-3
- DTXSID30725214
- 7H-Pyrrolo[1,2-c]imidazol-7-one, 5,6-dihydro-, hydrobromide
-
- インチ: InChI=1S/C6H6N2O.BrH/c9-6-1-2-8-4-7-3-5(6)8;/h3-4H,1-2H2;1H
- InChIKey: ZWEPELRETUIYDJ-UHFFFAOYSA-N
- ほほえんだ: C1CN2C=NC=C2C1=O.Br
計算された属性
- せいみつぶんしりょう: 201.97418g/mol
- どういたいしつりょう: 201.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 146
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A109005661-1g |
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide |
272438-84-3 | 95% | 1g |
$424.00 | 2023-09-02 | |
Ambeed | A523481-1g |
5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one hydrobromide |
272438-84-3 | 95% | 1g |
$781.0 | 2025-03-04 | |
A2B Chem LLC | AD54436-250mg |
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide |
272438-84-3 | 95% | 250mg |
$161.00 | 2024-04-20 | |
1PlusChem | 1P007M3O-1g |
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide |
272438-84-3 | 95% | 1g |
$510.00 | 2023-12-18 | |
Aaron | AR007MC0-1g |
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide |
272438-84-3 | 95% | 1g |
$495.00 | 2023-12-14 | |
Ambeed | A523481-250mg |
5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one hydrobromide |
272438-84-3 | 95% | 250mg |
$312.0 | 2025-03-04 | |
Aaron | AR007MC0-100mg |
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide |
272438-84-3 | 95% | 100mg |
$108.00 | 2023-12-14 | |
Aaron | AR007MC0-250mg |
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide |
272438-84-3 | 95% | 250mg |
$184.00 | 2023-12-14 | |
A2B Chem LLC | AD54436-100mg |
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide |
272438-84-3 | 95% | 100mg |
$95.00 | 2024-04-20 | |
Ambeed | A523481-100mg |
5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one hydrobromide |
272438-84-3 | 95% | 100mg |
$119.0 | 2024-07-28 |
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromideに関する追加情報
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide (CAS No. 272438-84-3): A Comprehensive Overview
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide (CAS No. 272438-84-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as pyrroloimidazolone hydrobromide, belongs to the class of pyrroloimidazolones, which are characterized by their unique heterocyclic structure and potential biological activities.
The chemical structure of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide consists of a pyrrole ring fused with an imidazole ring, forming a seven-membered ring system. The presence of the hydrobromide salt enhances its solubility and stability, making it suitable for various applications in drug discovery and development.
Recent studies have highlighted the potential therapeutic applications of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are implicated in numerous diseases, including neurological disorders, cardiovascular diseases, and cancer.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide exhibits potent agonist activity at the serotonin 5-HT1A receptor. This receptor is involved in regulating mood and anxiety, making it a potential target for the development of novel antidepressants and anxiolytics. The researchers found that the compound demonstrated high selectivity and efficacy in both in vitro and in vivo models, suggesting its potential as a lead compound for further drug development.
In addition to its GPCR modulating properties, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide has also shown promise as an antiproliferative agent. A study published in the European Journal of Medicinal Chemistry in 2020 investigated the effects of this compound on various cancer cell lines. The results indicated that it effectively inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action was attributed to its ability to disrupt microtubule dynamics and interfere with mitotic progression.
The pharmacokinetic properties of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide have also been studied to evaluate its suitability for clinical applications. Research conducted by a team at the University of California found that the compound exhibits favorable oral bioavailability and a reasonable half-life in animal models. These properties are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over time.
To further enhance its therapeutic potential, several analogs of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide have been synthesized and evaluated. These analogs aim to optimize key parameters such as potency, selectivity, and pharmacokinetic properties. For instance, one analog with a substituted phenyl group showed improved activity against the 5-HT1A receptor while maintaining good metabolic stability.
The safety profile of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide is another critical aspect that has been extensively studied. Preclinical toxicity studies have demonstrated that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, ongoing research is necessary to fully understand its long-term safety and potential side effects in humans.
In conclusion, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide (CAS No. 272438-84-3) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the discovery of novel treatments for various diseases.
272438-84-3 (5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide) 関連製品
- 2383386-04-5((2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane)
- 478045-79-3(3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole)
- 1902339-78-9(tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate)
- 2138062-06-1(3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol)
- 1648885-70-4(1-ethyl-N-methyl-1H-pyrazol-5-amine)
- 1804790-74-6(2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine)
- 2680883-28-5(Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate)
- 1344714-87-9(1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1804943-10-9(4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine)
